2,3-Difluoro-5-nitrobenzamide
Overview
Description
2,3-Difluoro-5-nitrobenzamide is an organic compound with the molecular formula C7H4F2N2O3 . It is a specialty chemical that is used in various applications .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with two fluorine atoms and a nitro group attached. The exact positions of these groups can be determined from the compound’s IUPAC name: the two fluorine atoms are attached to the second and third carbon atoms of the benzene ring (hence “2,3-Difluoro”), and the nitro group is attached to the fifth carbon atom (hence “5-nitro”) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 202.12 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Energetic Materials and Explosives
Nitrobenzamide derivatives are explored for their applications in energetic materials and explosives due to their high nitrogen content and potential for high-density energy storage. Studies on compounds like 5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO) focus on their crystal structure, thermolysis, and applications as high-energetic materials, highlighting their potential for various applications, including military and aerospace (Gurdip Singh & S. Felix, 2003) [https://consensus.app/papers/studies-compounds-part-crystal-structure-thermolysis-singh/15591c001aba5b44975877a7ac850195/?utm_source=chatgpt].
Photosensitive Protecting Groups
Photosensitive nitrobenzamide derivatives have been reviewed for their use as protecting groups in synthetic chemistry. The application of groups such as 2-nitrobenzyl and 3-nitrophenyl shows promise for future developments in the field, potentially enabling controlled reactions through light exposure (B. Amit, U. Zehavi, & A. Patchornik, 1974) [https://consensus.app/papers/protecting-groups-review-amit/3b7549f4f7805f79afa8999df2f6fe31/?utm_source=chatgpt].
Sensing Applications
Luminescent micelles incorporating nitroaromatic compounds, including nitrobenzamide derivatives, have been developed as chemical sensors for detecting nitroaromatic and nitramine explosives. These nanostructured luminescent micelles serve as "chemical noses" for sensing toxic and hazardous materials, highlighting the versatility of nitrobenzamide derivatives in environmental and security applications (Shashikana Paria et al., 2022) [https://consensus.app/papers/nanostructured-luminescent-micelles-efficient-paria/5792e44fe2e75e349090c04d83cbd0e1/?utm_source=chatgpt].
Environmental Monitoring
Research on nitrated phenols in the atmosphere, including nitrobenzamide analogs, focuses on their formation, sources, and detection. These compounds are indicators of air pollution and are studied for their environmental impact and analytical detection methods, emphasizing the importance of monitoring air quality and understanding pollutant dynamics (M. Harrison et al., 2005) [https://consensus.app/papers/nitrated-phenols-atmosphere-review-harrison/f4b2b5339e625591954d8ce3886ce000/?utm_source=chatgpt].
properties
IUPAC Name |
2,3-difluoro-5-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2O3/c8-5-2-3(11(13)14)1-4(6(5)9)7(10)12/h1-2H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAZKPONYLLKQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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